molecular formula C13H17NO2S2 B3008950 1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone CAS No. 1351615-64-9

1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B3008950
CAS No.: 1351615-64-9
M. Wt: 283.4
InChI Key: KGPIXXSJTIEETB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone is a spirocyclic compound featuring a fused 4-membered (1-oxa-4-thia) and 5-membered (8-aza) ring system. The ethanone group is substituted with a thiophen-2-yl moiety, conferring electron-rich aromatic properties. This structure combines heteroatoms (O, S, N) in the spiro framework, which may enhance rigidity, solubility, and bioactivity .

Properties

IUPAC Name

1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S2/c15-12(10-11-2-1-8-17-11)14-5-3-13(4-6-14)16-7-9-18-13/h1-2,8H,3-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPIXXSJTIEETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-3-yl)ethanone is a complex organic compound characterized by its unique spirocyclic structure, which includes elements of oxygen (oxa), sulfur (thia), and nitrogen (aza). This structural diversity suggests potential biological activity, making it a candidate for various pharmacological applications, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of 1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-3-yl)ethanone is C13H17NO2S2C_{13}H_{17}NO_{2}S_{2} with a molecular weight of 283.4 g/mol. The compound's structure can be summarized as follows:

PropertyValue
Common Name 1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-3-yl)ethanone
CAS Number 1797617-35-6
Molecular Formula C13H17NO2S2
Molecular Weight 283.4 g/mol

The mechanism of action for this compound is primarily based on its ability to interact with specific molecular targets, such as enzymes and receptors. The unique structural features allow it to bind with high affinity, modulating biochemical pathways that can lead to various biological effects, including cytotoxicity against cancer cells and antimicrobial activity.

Antitumor Activity

Research has shown that derivatives of compounds similar to 1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-3-yl)ethanone exhibit significant antitumor properties. A study evaluating a series of related compounds found that several exhibited potent activity against various cancer cell lines, including:

CompoundCell LineIC50 (µM)
11hA549 (Lung Cancer)0.18
11hMDA-MB-231 (Breast Cancer)0.08
11hHeLa (Cervical Cancer)0.15

These findings indicate that compounds with similar scaffolds to our target compound can effectively inhibit cancer cell proliferation, suggesting that the spirocyclic structure contributes to their biological activity .

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of spirocyclic compounds and assessing their biological activities:

  • Synthesis and Evaluation : A study synthesized novel derivatives of spirocyclic compounds, demonstrating significant antitumor activity against multiple cancer cell lines .
  • Mechanistic Insights : Investigations into the mechanisms revealed that these compounds could inhibit specific enzymes involved in cancer cell metabolism, leading to reduced viability .
  • Comparative Studies : Comparative analyses with existing chemotherapeutic agents highlighted the potential for these compounds to serve as effective alternatives or adjuncts in cancer treatment protocols .

Comparison with Similar Compounds

Structural and Functional Group Variations

Heteroatom Composition in the Spiro System
  • Target Compound : Contains 1-oxa-4-thia-8-aza in the spiro[4.5] system. The oxygen and sulfur atoms in adjacent positions may influence electronic effects (e.g., dipole interactions) and metabolic stability .
  • BG15034 (2-(2-chloro-6-fluorophenyl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}ethan-1-one) : Shares the same spiro heteroatom arrangement but substitutes the thiophen-2-yl group with a chloro-fluorophenyl group. The electron-withdrawing halogens may enhance binding to hydrophobic enzyme pockets .
  • 4-(4-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one () : Lacks the oxygen atom (1-thia-4-aza system), reducing polarity but increasing lipophilicity. Reported melting point: 142–143°C .
Substituent Effects
  • Thiophen-2-yl vs.
  • Glycosylated Derivatives (): Compounds like 18 (N-(5-(D-glucopyranosyl)-1,3,4-thiadiazol-2-yl)-...) incorporate sugar moieties, enhancing water solubility and targeting carbohydrate-binding proteins. The target compound lacks such modifications, suggesting lower solubility but higher membrane permeability .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (IR, NMR)
Target Compound C₁₅H₁₇NO₂S₂ 313.39 (calc) Not reported Predicted: C=O stretch ~1680 cm⁻¹ (IR); Thiophene δ 7.0–7.5 ppm (¹H-NMR)
BG15034 () C₁₅H₁₇ClFNO₂S 329.82 Not reported Similar spiro framework; C=O stretch ~1677 cm⁻¹ (IR)
4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one () C₁₄H₁₆FNO₂S 293.35 125–126 IR: 1677 cm⁻¹ (C=O); ¹H-NMR: δ 0.86 (CH₃), 7.22 (Ar-H)
(4-Iodophenyl)(1,4-dioxaspiro[4.5]decan-8-yl)methanone () C₁₅H₁₆IO₃ 389.25 Not reported IR: 1700–1750 cm⁻¹ (C=O); ¹H-NMR: δ 7.3–7.7 (Ar-H)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.